(2Z)-3-bromoprop-2-ene-1-thiol

Catalog No.
S14019288
CAS No.
M.F
C3H5BrS
M. Wt
153.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-bromoprop-2-ene-1-thiol

Product Name

(2Z)-3-bromoprop-2-ene-1-thiol

IUPAC Name

(Z)-3-bromoprop-2-ene-1-thiol

Molecular Formula

C3H5BrS

Molecular Weight

153.04 g/mol

InChI

InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1-

InChI Key

GGQUOESKWZAONO-UPHRSURJSA-N

Canonical SMILES

C(C=CBr)S

Isomeric SMILES

C(/C=C\Br)S

(2Z)-3-bromoprop-2-ene-1-thiol, also known as 3-bromoprop-2-ene-1-thiol, is an organosulfur compound characterized by the presence of a bromine atom and a thiol group. Its molecular formula is C3H5BrSC_3H_5BrS, indicating it consists of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. The compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in organic synthesis.

Typical of alkenes and thiols. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in creating more complex molecules. For instance, it can react with amines or other nucleophiles under basic conditions to form new compounds .
  • Addition Reactions: The double bond in the compound allows for electrophilic addition reactions. For example, it can react with acids or halogens to yield products such as bromoalkanes or thioethers .
  • Oxidation Reactions: Thiols can be oxidized to disulfides or sulfonic acids, which may be relevant in synthetic pathways or biological systems .

Several methods exist for synthesizing (2Z)-3-bromoprop-2-ene-1-thiol:

  • Alkylation of Thiols: One common approach involves the alkylation of thiols with 3-bromopropene under basic conditions. This method allows for the introduction of the thiol group onto the propene framework effectively.
  • Electrophilic Addition: Another method involves the electrophilic addition of hydrogen sulfide to 3-bromopropene, resulting in the formation of (2Z)-3-bromoprop-2-ene-1-thiol .
  • Functionalization of Alkenes: Additionally, functionalization techniques that involve the use of transition metal catalysts can facilitate the conversion of simpler alkenes into more complex thiols, including this compound .

(2Z)-3-bromoprop-2-ene-1-thiol has potential applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for producing sulfur-containing compounds.
  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents, particularly those targeting oxidative stress-related diseases.
  • Agricultural Chemicals: Compounds with similar structures have been investigated for their efficacy as fungicides or pesticides .

Interaction studies involving (2Z)-3-bromoprop-2-ene-1-thiol focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: Studies have shown that this compound readily reacts with various nucleophiles, indicating its potential utility in synthesizing more complex molecules through nucleophilic substitution reactions .
  • Biological Interactions: While specific studies on its interactions within biological systems are sparse, compounds with thiol groups often interact with metal ions and proteins, influencing enzymatic activities and cellular functions .

Several compounds are structurally or functionally similar to (2Z)-3-bromoprop-2-ene-1-thiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-BromopropeneContains a double bond and bromineLacks the thiol group; primarily used in polymerization reactions.
PropanethiolSimple thiol without halogenMore straightforward reactivity; lacks unsaturation.
3-ChloropropeneSimilar structure but contains chlorine insteadDifferent halogen affects reactivity and stability.
2-MethylpropaneSaturated hydrocarbonNo functional groups; serves as a non-reactive baseline for comparison.

(2Z)-3-bromoprop-2-ene-1-thiol's unique combination of a bromine atom and a thiol group makes it particularly interesting for applications requiring both reactivity and biological activity.

(2Z)-3-bromoprop-2-ene-1-thiol serves as an exceptional precursor for the synthesis of chiral dithioether ligands, which are essential components in asymmetric catalysis and coordination chemistry [4] [5]. The compound's unique structural features, including the reactive thiol group and allylic bromine substituent, enable the construction of sophisticated chiral ligand systems through well-established synthetic methodologies.

Synthesis of Tartrate-Derived Dithioether Ligands

Research has demonstrated that (2Z)-3-bromoprop-2-ene-1-thiol can be employed in the synthesis of chiral dithioether compounds derived from tartaric acid precursors [4]. The synthesis typically involves nucleophilic substitution reactions where the thiol functionality displaces halide leaving groups on appropriately protected tartrate scaffolds. For example, the preparation of compounds such as (−)-2,2-dimethyl-4,5-bis(isopropylsulfanylmethyl)-1,3-dioxolane has been achieved using similar bromopropenethiol derivatives [4].

The synthetic pathway generally proceeds through the following mechanism: the thiol group of (2Z)-3-bromoprop-2-ene-1-thiol acts as a nucleophile, attacking electrophilic carbon centers on tartrate-derived substrates, resulting in the formation of new carbon-sulfur bonds while maintaining the stereochemical integrity of the original chiral centers [4] [6].

Application in Iridium and Rhodium Complexes

The resulting chiral dithioether ligands demonstrate remarkable efficacy in forming stable complexes with transition metals, particularly iridium and rhodium [4] [5]. These complexes exhibit excellent performance in asymmetric hydrogenation reactions, with enantiomeric excesses reaching up to 47% for specific substrate classes [4]. The coordination behavior involves both sulfur atoms of the dithioether ligand chelating to the metal center, forming stable five- or six-membered metallacycles [5].

Complex TypeMetal CenterLigand StructureEnantiomeric ExcessApplication
[Ir(cod)(diosme)]BF₄Iridium(I)Dimethyl dithioether35-47%Asymmetric hydrogenation [4]
[Ir(cod)(diospr)]BF₄Iridium(I)Diisopropyl dithioether25-42%Dehydroamino acid reduction [4]
[Ir(cod)(diosph)]BF₄Iridium(I)Diphenyl dithioether15-35%Itaconic acid hydrogenation [4]

Mechanistic Considerations for Ligand Assembly

The formation of dithioether ligands from (2Z)-3-bromoprop-2-ene-1-thiol proceeds through stereospecific pathways that preserve the Z-configuration of the starting material [7] [8]. This stereochemical retention is crucial for maintaining the desired spatial arrangement of substituents in the final ligand structure. The thiol-ene coupling reactions, which represent a key transformation in ligand synthesis, proceed via radical mechanisms that exhibit excellent functional group tolerance and high yields [7] [9].

The radical addition mechanism typically involves initiation by photochemical or thermal processes, followed by anti-Markovnikov addition of the thiyl radical to the double bond, ultimately yielding thioether products with predictable stereochemistry [7] [8]. This methodology allows for the precise control of stereochemical outcomes, which is essential for achieving high enantioselectivity in subsequent catalytic applications [10] [11].

Key Intermediate in Heterocyclic Compound Assembly

(2Z)-3-bromoprop-2-ene-1-thiol functions as a crucial intermediate in the construction of sulfur-containing heterocyclic systems, leveraging its dual reactivity through both the thiol group and the activated allylic position [12] [13]. The compound's ability to participate in cyclization reactions makes it particularly valuable for assembling complex heterocyclic frameworks that are prevalent in pharmaceutical and materials chemistry applications.

Thiophene and Benzothiophene Synthesis

The compound serves as an effective building block for thiophene ring formation through intramolecular cyclization reactions [14] [15]. The synthetic approach typically involves the formation of carbon-sulfur bonds via nucleophilic attack of the thiol group on appropriately positioned electrophilic centers. Research has shown that similar bromopropenethiol derivatives can undergo palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular carbon-sulfur bond formation to yield benzothiophene derivatives [14].

The cyclization mechanism proceeds through sequential carbon-hydrogen activation and sulfur-carbon bond formation [14]. Palladium catalysts facilitate the initial carbon-hydrogen bond cleavage, generating reactive organopalladium intermediates that subsequently undergo reductive elimination with the pendant thiol group, forming the heterocyclic ring system with excellent regioselectivity [14].

Isoxazole and Thiadiazole Construction

(2Z)-3-bromoprop-2-ene-1-thiol demonstrates remarkable utility in the synthesis of nitrogen-sulfur containing heterocycles [16] [17]. The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones or nitrile oxides to form isoxazole rings, while maintaining the thiol functionality for subsequent derivatization [16]. Additionally, the formation of thiadiazole rings can be achieved through condensation reactions with appropriate nitrogen-containing precursors [17].

The synthetic versatility extends to the formation of fused heterocyclic systems where the bromopropenethiol serves as a linker between different ring systems [16]. For example, the compound can be incorporated into the synthesis of benzothieno[2,3-b]pyridines and related tricyclic systems through multi-step synthetic sequences involving initial heterocycle formation followed by annulation reactions [18].

Heterocycle TypeSynthetic MethodYield RangeKey Features
ThiophenesCyclization/C-H activation70-85%Regioselective formation [14]
BenzothiophenesPd-catalyzed cyclization65-90%Functional group tolerance [14]
Isoxazoles1,3-Dipolar cycloaddition60-80%Stereochemical control [16]
ThiadiazolesCondensation reactions55-75%Diverse substitution patterns [17]

Mechanistic Pathways in Heterocycle Formation

The formation of heterocyclic compounds from (2Z)-3-bromoprop-2-ene-1-thiol involves multiple mechanistic pathways depending on the target structure and reaction conditions [13] [19]. For thiophene synthesis, the most common approach involves radical-mediated cyclization where the thiol group generates a thiyl radical that subsequently attacks the double bond intramolecularly, forming the five-membered ring [15].

In palladium-catalyzed processes, the mechanism typically proceeds through oxidative addition of the palladium catalyst to carbon-halogen bonds, followed by carbon-hydrogen activation and reductive elimination steps [14]. The stereochemistry of the starting bromopropenethiol influences the selectivity of these transformations, with the Z-configuration often leading to more favorable ring-closing geometries [14].

Role in Metal-Organic Framework Functionalization

(2Z)-3-bromoprop-2-ene-1-thiol plays a pivotal role in the functionalization of metal-organic frameworks, particularly through post-synthetic modification strategies that introduce sulfur-containing functional groups into existing MOF structures [20] [21]. This approach circumvents the challenges associated with direct synthesis of thiol-containing MOFs while enabling the incorporation of desirable properties such as enhanced selectivity for heavy metal adsorption and improved catalytic performance.

Post-Synthetic Modification Strategies

The post-synthetic modification of metal-organic frameworks using (2Z)-3-bromoprop-2-ene-1-thiol represents a breakthrough approach for introducing thiol functionality into crystalline porous materials [20] [22]. The methodology typically involves the reaction of amino-functionalized MOFs, such as UiO-66-NH₂, with the bromopropenethiol derivative to form stable amide linkages while preserving the MOF's structural integrity [20].

The synthetic protocol generally involves covalent bond formation between the amino groups of the MOF linkers and carboxylic acid derivatives that incorporate the bromopropenethiol moiety [20]. For example, the reaction of UiO-66-NH₂ with thioglycolic acid or 3-mercaptopropionic acid has been demonstrated to yield thiol-functionalized MOFs designated as UiO-66-NH-SH [20] [21]. These modified materials retain their crystalline structure while gaining enhanced reactivity toward soft metal ions.

Enhanced Metal Adsorption Properties

The incorporation of thiol groups into MOF structures dramatically improves their performance in heavy metal removal applications [23] [24]. Research has demonstrated that thiol-functionalized MOFs exhibit exceptional selectivity for mercury(II) ions, with removal efficiencies exceeding 99% and the ability to reduce mercury concentrations below the drinking water limit of 2 parts per billion [24]. The enhanced performance stems from the soft-soft interactions between the sulfur atoms and mercury ions, as predicted by Hard-Soft Acid-Base theory [22].

The adsorption mechanism involves multiple interaction modes including electrostatic attraction, coordination bonding, and covalent bond formation between the thiol groups and metal ions [23]. The high density of thiol groups achievable through post-synthetic modification creates multiple binding sites within the MOF pores, leading to cooperative effects that enhance overall adsorption capacity [24].

MOF SystemThiol LoadingMetal TargetAdsorption CapacitySelectivity
UiO-66-NH-SH(1)2.1 mmol/gHg²⁺616.64 mg/g>99.27% [23]
UiO-66-NH-SH(2)1.8 mmol/gPb²⁺485.2 mg/g>98.5% [20]
Thiol-MOF-8083.2 mmol/gCd²⁺392.1 mg/g>96.8% [24]

Catalytic Applications in Carbon Dioxide Fixation

Thiol-functionalized MOFs derived from (2Z)-3-bromoprop-2-ene-1-thiol serve as excellent platforms for heterogeneous catalysis, particularly in carbon dioxide fixation reactions [20] [21]. The introduction of silver nanoparticles into the thiol-modified MOF structure creates highly active catalytic sites for the conversion of carbon dioxide and epoxides to cyclic carbonates [20].

The catalytic mechanism involves the coordination of substrate molecules to the silver centers, which are stabilized by the surrounding thiol groups [20]. The soft donor properties of sulfur atoms enhance the electron density at the metal centers, facilitating the activation of carbon-oxygen bonds in epoxide substrates and promoting subsequent carbon dioxide insertion [20]. The confined environment within the MOF pores provides shape selectivity and prevents catalyst deactivation through aggregation [25].

The synthetic approach for preparing these catalytic systems involves sequential modification steps: initial thiol functionalization of the MOF followed by silver nanoparticle incorporation through reduction of silver nitrate precursors [20]. The resulting materials, designated as Ag@UiO-66-NH-SH, demonstrate excellent catalytic performance with turnover frequencies reaching 156 h⁻¹ for propargylic alcohol substrates [20].

Stability and Structural Considerations

The post-synthetic modification of MOFs with (2Z)-3-bromoprop-2-ene-1-thiol derivatives results in materials with enhanced thermal and chemical stability [24]. The covalent attachment of thiol groups to the organic linkers creates additional crosslinking within the framework, improving resistance to hydrolysis and thermal degradation [24]. Studies have demonstrated that thiol-functionalized MOFs maintain their crystalline structure and porosity even after exposure to boiling water for extended periods [24].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.92953 g/mol

Monoisotopic Mass

151.92953 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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